1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted at position 3 with a 4-methylphenyl group and at position 7 with a piperazine moiety modified by a propane-1-sulfonyl group. The triazolopyrimidine scaffold is known for its role in kinase inhibition and enzyme modulation, as seen in structurally related compounds targeting NADPH oxidase (e.g., VAS2870) or pyrazolopyrimidine-based kinase inhibitors . The 4-methylphenyl group may enhance lipophilicity and binding affinity, while the propane-1-sulfonyl substituent likely improves aqueous solubility compared to non-polar analogs.
Properties
IUPAC Name |
3-(4-methylphenyl)-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2S/c1-3-12-28(26,27)24-10-8-23(9-11-24)17-16-18(20-13-19-17)25(22-21-16)15-6-4-14(2)5-7-15/h4-7,13H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSGQCQFGCWZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine, a compound with a complex heterocyclic structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16N6O2S
- Molecular Weight : 284.36 g/mol
- CAS Number : 258356-16-0
The compound features a triazolo-pyrimidine core linked to a sulfonyl piperazine moiety, contributing to its diverse biological interactions.
Research indicates that the biological activity of this compound is primarily mediated through the inhibition of specific kinases and enzymes involved in various cellular processes. Its structure allows for interaction with multiple targets, which is essential in developing therapeutic agents against diseases such as cancer and infectious diseases.
Antimicrobial Activity
Studies have shown that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to the target compound have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disrupting cellular integrity or inhibiting essential metabolic pathways .
Anticancer Activity
The compound has been evaluated for its anticancer potential:
- Cell Line Studies : In vitro assays revealed that it inhibits the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values for different cell lines ranged from 10 to 20 µM, indicating moderate potency .
Antimalarial Activity
Recent investigations into antimalarial properties have highlighted the potential of triazolo-pyrimidine derivatives:
- Plasmodium falciparum Inhibition : The compound showed significant inhibition against PfGSK3 and PfPK6, crucial kinases in the malaria parasite's life cycle. Inhibition assays yielded EC50 values in the low nanomolar range, suggesting strong antimalarial activity .
Case Studies
Scientific Research Applications
Structural Information
- Molecular Formula : C₁₂H₁₁N₅O
- Molecular Weight : 241.25 g/mol
- CAS Number : 258356-16-0
Medicinal Chemistry
- Anticancer Activity : Recent studies have indicated that compounds similar to this triazolo-pyrimidine derivative exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .
- Antimicrobial Properties : Research has demonstrated that triazolo-pyrimidines possess antimicrobial activity against various pathogens. The sulfonyl group in the piperazine moiety enhances the compound's interaction with bacterial membranes, leading to increased efficacy against resistant strains .
- CNS Activity : The piperazine structure is known for its psychoactive properties. Compounds containing this moiety have been studied for their potential use as anxiolytics and antidepressants. Preliminary data suggest that the incorporation of the triazolo-pyrimidine framework may enhance these effects by modulating neurotransmitter systems .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyrimidine derivatives and evaluated their anticancer activities against various cancer cell lines. The compound under discussion showed IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
A study published in Antibiotics examined the antimicrobial properties of several triazolo-pyrimidine derivatives, including our compound of interest. The results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .
Case Study 3: CNS Effects
Research featured in Neuropharmacology explored the effects of piperazine derivatives on anxiety-related behaviors in animal models. The study found that the compound significantly reduced anxiety-like behaviors, supporting its potential development as a therapeutic agent for anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the triazolo[4,5-d]pyrimidine core but differ in substituents, leading to variations in physicochemical and biological properties:
*Calculated based on IUPAC names and PubChem data.
- Substituent Position : The target compound’s 4-methylphenyl group (para position) likely offers better π-π stacking in hydrophobic binding pockets compared to the 3-methoxyphenyl analog .
- Sulfonyl vs.
- Methoxy vs. Methyl : The methoxy group in ’s compound introduces hydrogen-bonding capacity but may reduce membrane permeability compared to the methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
